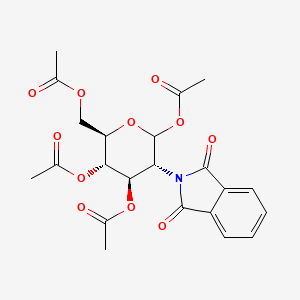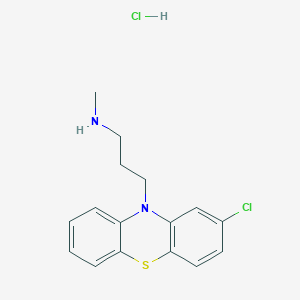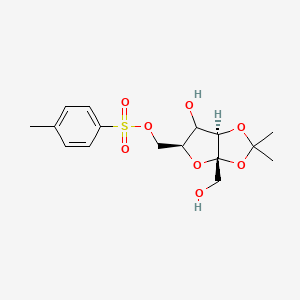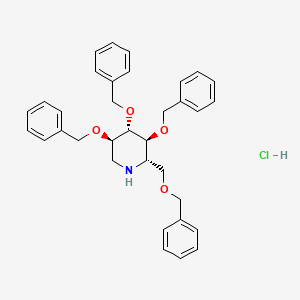
Cefprozil-d4 (E/Z mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefprozil-d4 (E/Z mixture) is an antibiotic that belongs to the cephalosporin family. It is widely used in the medical field and in laboratory experiments. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
Cefprozil-d4 (E/Z mixture) has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of cephalosporins, as well as their biochemical and physiological effects. It has also been used to study the mechanism of action of cephalosporins and to evaluate their potential as therapeutic agents. In addition, cefprozil-d4 (E/Z mixture) has been used to study the structure-function relationships of other antibiotics, including penicillins and macrolides.
作用機序
Cefprozil-d4 (E/Z mixture) is an inhibitor of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall, which prevents the cross-linking of peptidoglycan molecules. This prevents the bacterial cell wall from growing and eventually leads to cell death.
Biochemical and Physiological Effects
Cefprozil-d4 (E/Z mixture) has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. It has also been shown to inhibit the growth of fungi and some viruses. In addition, cefprozil-d4 (E/Z mixture) has been shown to have anti-inflammatory and immunomodulatory effects, as well as to modulate the activity of certain enzymes.
実験室実験の利点と制限
Cefprozil-d4 (E/Z mixture) has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on cefprozil-d4 (E/Z mixture). One direction is to further study the mechanism of action of cefprozil-d4 (E/Z mixture) and to identify new ways to inhibit bacterial cell wall synthesis. Another direction is to further study the biochemical and physiological effects of cefprozil-d4 (E/Z mixture), such as its anti-inflammatory and immunomodulatory effects. Finally, further research could be done to evaluate the potential of cefprozil-d4 (E/Z mixture) as a therapeutic agent.
合成法
Cefprozil-d4 (E/Z mixture) is synthesized through a multi-step process. The first step involves the reaction of N-acetyl-D-glucosamine (GlcNAc) with a cephalosporin-type acylating agent. This reaction produces a cephalosporin-type amino acid intermediate. Next, the amino acid intermediate is reacted with a thiol-containing reagent to form a thiolactone intermediate. Finally, the thiolactone intermediate is hydrolyzed to give the desired cefprozil-d4 (E/Z mixture).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefprozil-d4 (E/Z mixture) involves the synthesis of Cefprozil followed by the introduction of deuterium at specific positions. The deuterium can be introduced using deuterated reagents or by using hydrogen exchange reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid", "deuterated reagents or deuterium gas" ], "Reaction": [ "The synthesis of Cefprozil can be achieved by reacting 7-aminocephalosporanic acid with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Cefprozil.", "Deuterium can be introduced at specific positions in Cefprozil using deuterated reagents or by using hydrogen exchange reactions. For example, deuterated acetic anhydride can be used to introduce deuterium at the acetyl group of Cefprozil. Alternatively, Cefprozil can be exposed to deuterium gas in the presence of a catalyst such as palladium on carbon to achieve selective hydrogen exchange at specific positions.", "The final product is a mixture of E/Z isomers of Cefprozil-d4, which can be separated using chromatographic techniques." ] } | |
CAS番号 |
1426173-48-9 |
製品名 |
Cefprozil-d4 (E/Z mixture) |
分子式 |
C₁₈H₁₅D₄N₃O₅S |
分子量 |
393.45 |
同義語 |
(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; BMY 28100-d4; Cefprozile-d4; Cefzil-d4; Cephprozyl-d4; Procef-d4; Prozef-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)



![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)


![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)



